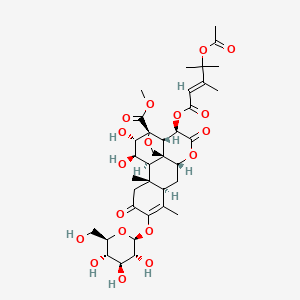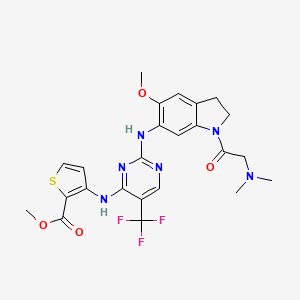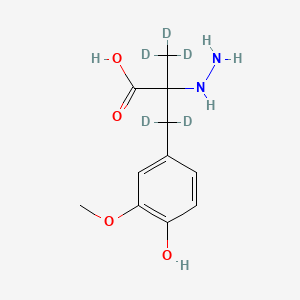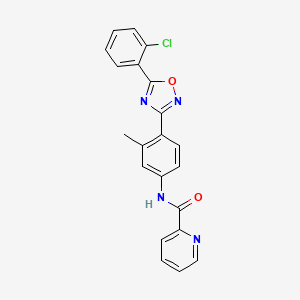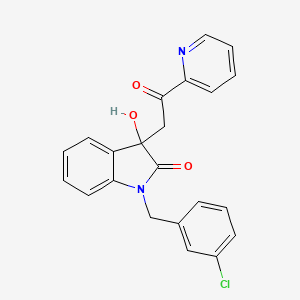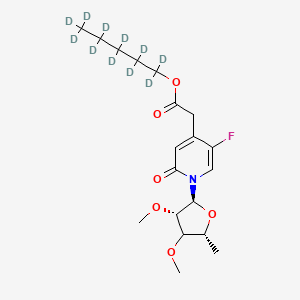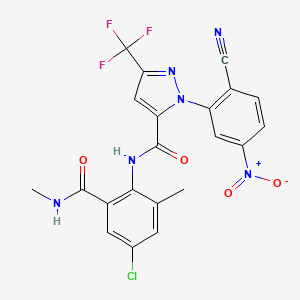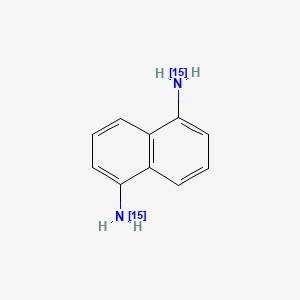
Nutriacholic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ketolithocholic acid-d5 is a deuterated derivative of 7-Ketolithocholic acid, a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. 7-Ketolithocholic acid-d5 is often used in scientific research due to its stability and unique properties imparted by the deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Ketolithocholic acid can be synthesized via the indirect electrooxidation of chenodeoxycholic acid using a bromide ion medium. The process involves several key factors such as the anode material, solvent, initial concentration of chenodeoxycholic acid, current density, and electrolysis time . The optimized conditions include using a lead dioxide-coated titanium anode, acetonitrile as the solvent, and a current density of 95.2–142.9 A/m² .
Industrial Production Methods
The industrial production of 7-Ketolithocholic acid involves the electrochemical reduction of chenodeoxycholic acid in aprotic solvents. This method is preferred due to its higher stereoselectivity and environmental friendliness . The process typically uses dimethyl sulfoxide, dimethylformamide, or N-methyl-2-pyrrolidone as solvents, with lithium chloride as the electrolyte .
Chemical Reactions Analysis
Types of Reactions
7-Ketolithocholic acid undergoes several types of chemical reactions, including:
Reduction: The C-7 carbonyl group can be reduced to a 7β-hydroxyl group using electrochemical methods.
Oxidation: It can be oxidized to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Electrochemical reduction using aprotic solvents and lithium chloride as the electrolyte.
Oxidation: Bromide ions in an electrooxidation setup.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Ursodeoxycholic acid: Formed by the reduction of 7-Ketolithocholic acid.
Other bile acid derivatives: Depending on the specific reactions and conditions used.
Scientific Research Applications
7-Ketolithocholic acid-d5 is used extensively in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and gallstones.
Industry: Used in the synthesis of other bile acid derivatives, which have various industrial applications.
Mechanism of Action
The mechanism of action of 7-Ketolithocholic acid-d5 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways. The primary molecular targets include bile acid transporters and enzymes such as 7α-hydroxysteroid dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
- Chenodeoxycholic acid
- Ursodeoxycholic acid
- Lithocholic acid
Comparison
Compared to chenodeoxycholic acid and ursodeoxycholic acid, 7-Ketolithocholic acid-d5 offers better insights into bile acid metabolism and its effects on liver function .
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-7-oxo-5,6,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,22+,23+,24-/m1/s1/i8D2,12D2,16D |
InChI Key |
DXOCDBGWDZAYRQ-YOMHLYOASA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




